
2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline (DMQ) is a synthetic compound that has been widely studied for its potential applications in scientific research. DMQ belongs to the class of cyclopenta[b]quinoline derivatives and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline is not fully understood, but it is believed to involve the inhibition of various cellular pathways. This compound has been found to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. This compound has also been shown to inhibit the activity of protein kinases, which are enzymes involved in cell signaling pathways.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. This compound has also been found to inhibit the proliferation of cancer cells by blocking cell cycle progression. In addition, this compound has been shown to inhibit the replication of viruses by blocking viral entry and replication.
Vorteile Und Einschränkungen Für Laborexperimente
2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. This compound has also been found to exhibit potent biological activities at low concentrations, making it a useful tool for studying cellular pathways. However, this compound has some limitations for lab experiments. This compound is a relatively new compound, and its safety profile has not been fully established. In addition, this compound has been found to be unstable in some solvents, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline. One area of research is the development of this compound derivatives with improved potency and selectivity. Another area of research is the investigation of the mechanism of action of this compound and its derivatives. Finally, the potential therapeutic applications of this compound and its derivatives should be explored further, particularly in the treatment of cancer and viral infections.
Conclusion
This compound is a synthetic compound that has been found to exhibit various biochemical and physiological effects. This compound has been studied for its potential applications in scientific research, including its anticancer, antiviral, and antimicrobial properties. This compound has several advantages for lab experiments, but also has some limitations. Future research should focus on the development of this compound derivatives with improved potency and selectivity, as well as the investigation of its mechanism of action and potential therapeutic applications.
Synthesemethoden
2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline can be synthesized by the reaction of 2,3-dihydrocyclopenta[b]quinoline with morpholine in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to form this compound. The synthesis of this compound has been optimized to improve yield and purity, and various methods have been reported in the literature.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has been found to exhibit various biological activities, including anticancer, antiviral, and antimicrobial properties. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. This compound has also been found to inhibit the replication of viruses such as HIV and hepatitis C virus. In addition, this compound has been shown to have antibacterial and antifungal activities.
Eigenschaften
CAS-Nummer |
7157-31-5 |
|---|---|
Molekularformel |
C16H18N2O |
Molekulargewicht |
254.33 g/mol |
IUPAC-Name |
4-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)morpholine |
InChI |
InChI=1S/C16H18N2O/c1-2-6-14-12(4-1)16(18-8-10-19-11-9-18)13-5-3-7-15(13)17-14/h1-2,4,6H,3,5,7-11H2 |
InChI-Schlüssel |
AUFKTXNEJAAMFI-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C3=CC=CC=C3N=C2C1)N4CCOCC4 |
Kanonische SMILES |
C1CC2=C(C3=CC=CC=C3N=C2C1)N4CCOCC4 |
Andere CAS-Nummern |
7157-31-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



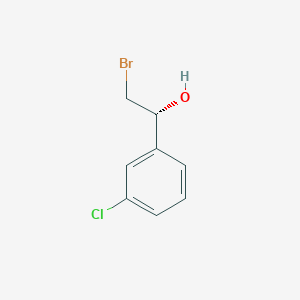
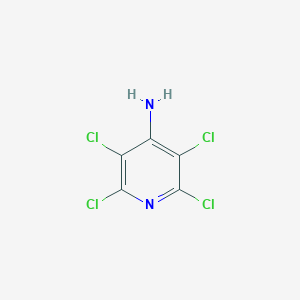




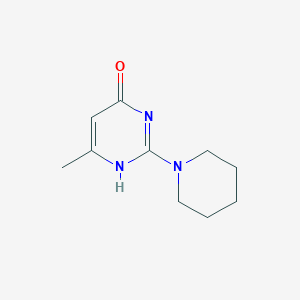

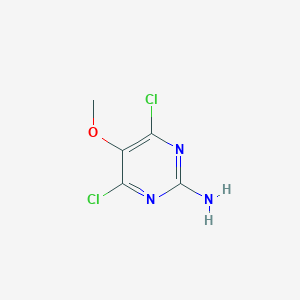
![2,8-Dimethylpyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B181957.png)
![2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B181959.png)
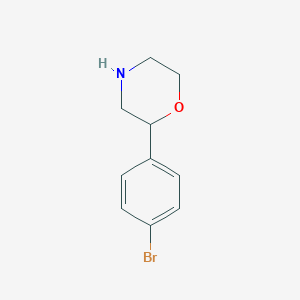
![6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B181961.png)
![4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline](/img/structure/B181962.png)